3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline is an organic compound with the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol . This compound is characterized by the presence of a benzyl group substituted with three methoxy groups and an aniline moiety substituted with two methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline typically involves the reaction of 3,5-dimethylaniline with 2,3,4-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline is used in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline can be compared with similar compounds such as:
2,3-dimethyl-N-(2,4,5-trimethoxybenzylidene)aniline: This compound has similar structural features but differs in the position of the methyl groups and the presence of a benzylidene group instead of a benzyl group.
N,N-dimethylaniline: A simpler compound with a dimethylamino group attached to a phenyl ring, used as a precursor for dyes and other organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[(2,3,4-trimethoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-8-13(2)10-15(9-12)19-11-14-6-7-16(20-3)18(22-5)17(14)21-4/h6-10,19H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWQJMHFKJMEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=C(C(=C(C=C2)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.